molecular formula C13H17NO2 B13867938 5-Butyl-3-phenyloxazolidin-2-one

5-Butyl-3-phenyloxazolidin-2-one

Katalognummer: B13867938
Molekulargewicht: 219.28 g/mol
InChI-Schlüssel: SPMCKXBBTCMYNZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-butyl-3-phenyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that belongs to the oxazolidinone class. This compound features a five-membered ring containing both nitrogen and oxygen atoms, with a butyl group at the 5-position and a phenyl group at the 3-position. Oxazolidinones are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-3-phenyl-1,3-oxazolidin-2-one can be achieved through various synthetic routes. One common method involves the reaction of a suitable amino alcohol with a carbonyl compound, followed by cyclization to form the oxazolidinone ring. For example, the reaction of 3-phenyl-1,2-amino alcohol with butyl isocyanate under mild conditions can yield the desired product .

Industrial Production Methods

Industrial production of oxazolidinones often involves optimized synthetic routes to ensure high yield and purity. The use of catalytic processes and continuous flow reactors can enhance the efficiency of the synthesis. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Analyse Chemischer Reaktionen

Types of Reactions

5-butyl-3-phenyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone N-oxides, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted oxazolidinones .

Wissenschaftliche Forschungsanwendungen

5-butyl-3-phenyl-1,3-oxazolidin-2-one has several scientific research applications:

    Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Oxazolidinones, including this compound, are investigated for their potential as therapeutic agents, particularly in the treatment of bacterial infections.

    Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-butyl-3-phenyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome. This prevents the formation of the initiation complex, thereby halting protein synthesis and leading to bacterial cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-butyl-3-phenyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both butyl and phenyl groups can enhance its lipophilicity and potentially improve its interaction with biological targets .

Eigenschaften

Molekularformel

C13H17NO2

Molekulargewicht

219.28 g/mol

IUPAC-Name

5-butyl-3-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C13H17NO2/c1-2-3-9-12-10-14(13(15)16-12)11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3

InChI-Schlüssel

SPMCKXBBTCMYNZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1CN(C(=O)O1)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.